Clenbuterol(1+)

Description

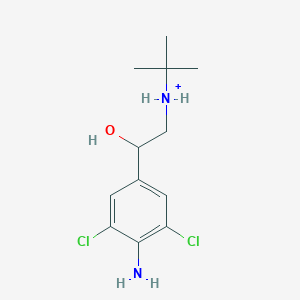

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19Cl2N2O+ |

|---|---|

Molecular Weight |

278.19 g/mol |

IUPAC Name |

[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]-tert-butylazanium |

InChI |

InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/p+1 |

InChI Key |

STJMRWALKKWQGH-UHFFFAOYSA-O |

SMILES |

CC(C)(C)[NH2+]CC(C1=CC(=C(C(=C1)Cl)N)Cl)O |

Canonical SMILES |

CC(C)(C)[NH2+]CC(C1=CC(=C(C(=C1)Cl)N)Cl)O |

Origin of Product |

United States |

Structural and Stereochemical Aspects Pertinent to Molecular Interactions

Stereoisomerism and Enantiomeric Purity in Research Synthesis

Clenbuterol (B1669167) exists as a racemic mixture of (R)-(-) and (S)-(+)-enantiomers. acs.orgresearchgate.net Research has demonstrated that the pharmacological activity of clenbuterol resides primarily in the (R)-(-)-enantiomer. acs.org This has necessitated the development of methods for the enantioselective synthesis of clenbuterol to study the distinct effects of each isomer. mdpi.comresearchgate.netpreprints.org

One approach to obtaining enantiopure clenbuterol involves the asymmetric reduction of a ketone precursor. For instance, (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol, a precursor for (R)-clenbuterol, has been synthesized with a 93% enantiomeric excess (ee) through the asymmetric reduction of the corresponding ketone catalyzed by a ketoreductase. mdpi.comresearchgate.netpreprints.org Similarly, (S)-N-(2,6-Dichloro-4-(1-hydroxyethyl)phenyl)acetamide has been synthesized with an even greater enantiomeric excess of over 98% using the same enzymatic system. mdpi.comresearchgate.netpreprints.org These synthons provide crucial building blocks for producing enantiomerically pure clenbuterol for research purposes.

The synthesis of deuterium-labeled clenbuterol, specifically D9-clenbuterol hydrochloride, has also been a focus of research, primarily for use as an internal standard in analytical testing. google.com The common synthetic route involves the reaction of 4-amino-alpha-bromo-3,5-dichloroacetophenone with D9-tert-butylamine, followed by the reduction of the ketocarbonyl group. google.com

The ability to produce and isolate pure enantiomers is critical for accurately assessing their individual pharmacological profiles and for differentiating between therapeutic use and potential misuse. nih.gov

Table 1: Enantioselective Synthesis of Clenbuterol Precursors

| Precursor | Target Enantiomer | Method | Enantiomeric Excess (ee) | Reference |

| 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol | (R)-clenbuterol | Asymmetric reduction with ketoreductase | 93% | mdpi.comresearchgate.netpreprints.org |

| N-(2,6-Dichloro-4-(1-hydroxyethyl)phenyl)acetamide | (S)-clenbuterol | Asymmetric reduction with ketoreductase | >98% | mdpi.comresearchgate.netpreprints.org |

Conformational Analysis and Ligand-Receptor Binding Hypotheses

The interaction of clenbuterol with its target, the β2-adrenergic receptor (β2-AR), is governed by its three-dimensional structure and conformational flexibility. Molecular modeling and superposition analyses have been employed to understand how clenbuterol and its analogs fit into the binding pocket of the β2-AR. acs.org

Studies have hypothesized that the binding of agonists to the β2-AR involves hydrogen bonding with specific serine residues within the transmembrane helices of the receptor. researchgate.net The conformation of the ligand, including the orientation of its functional groups, is crucial for establishing these key interactions and triggering the downstream signaling cascade. researchgate.net

Ligand-binding mechanisms can be broadly categorized as either "induced fit," where ligand binding causes a conformational change in the receptor, or "conformational selection," where the receptor intrinsically exists in various conformations and the ligand selectively binds to and stabilizes a specific one. elifesciences.org Research on G-protein coupled receptors like the β2-AR suggests that both mechanisms may play a role.

The development of photoswitchable clenbuterol analogs has provided further insight into ligand-receptor interactions. acs.orgnih.gov By incorporating an azobenzene (B91143) moiety, researchers have created molecules that can be switched between trans and cis isomers using light. acs.orgnih.gov These isomers exhibit different geometries and, consequently, different binding affinities and efficacies at the β2-AR. acs.org For example, one such analog, "photo-clenbuterol" (12b), showed a greater than 25-fold increase in binding affinity for the β2-AR in its cis form compared to its trans form. acs.org This highlights the critical role of ligand shape in receptor binding.

Structure-Activity Relationship (SAR) Studies for Beta-Adrenergic Receptor (β-AR) Affinity and Selectivity

Structure-activity relationship (SAR) studies aim to identify the chemical features of a molecule that are responsible for its biological activity. For clenbuterol and other β-agonists, SAR studies focus on modifications to the chemical structure to enhance affinity and selectivity for specific β-AR subtypes (β1, β2, and β3). nih.govscience.gov

The selectivity of a β-agonist can be based on either selective affinity (how tightly it binds to a specific receptor subtype) or selective intrinsic efficacy (its ability to activate one receptor subtype more effectively than another). nih.gov Clenbuterol itself exhibits subtype-selective intrinsic efficacy for the β2-AR. nih.gov

Key structural components of clenbuterol that influence its activity include the substituted phenyl ring and the ethanolamine (B43304) side chain. tandfonline.com The dichloro-substitution on the benzene (B151609) ring of clenbuterol is a significant feature. acs.org In fact, early SAR studies by Engelhardt et al. (1984) showed that modifying the substituents on this ring could alter the bronchodilatory effects of the molecule. acs.org For instance, replacing the dichloro-substitution with a chloro-cyano pattern was reported to increase its bronchodilation ability. acs.org

The tert-butyl group on the nitrogen atom is also crucial for β2-AR selectivity. Alterations to this group can significantly impact the compound's affinity and efficacy.

Table 2: SAR Insights for Clenbuterol Analogs at β-ARs

| Structural Modification | Effect on Activity | Reference |

| Chloro-cyano substitution on the benzene ring | Increased bronchodilation ability | acs.org |

| Azo-extension of the clenbuterol scaffold | Reduced affinity and potency of the trans isomer | acs.org |

| Substitution of the alkoxyalkoxy side chain | Increased β1-adrenoceptor affinity in some analogs | acs.org |

These SAR studies are fundamental to the design of new β-agonists with improved therapeutic profiles, aiming for higher selectivity and efficacy for the desired receptor subtype to maximize therapeutic benefits. acs.org

Molecular and Cellular Mechanisms of Action

Beta-Adrenergic Receptor Binding Kinetics and Dynamics

Clenbuterol(1+) primarily exerts its effects by binding to beta-adrenergic receptors (β-ARs), a class of G protein-coupled receptors (GPCRs). The nature of this interaction, including its affinity and selectivity for receptor subtypes, is fundamental to its pharmacological profile.

The formation of the Clenbuterol(1+)-receptor complex is the initial step in its mechanism of action. Studies have shown that clenbuterol (B1669167) has a comparable affinity for both β1- and β2-adrenergic receptor subtypes. nih.gov The interaction involves the hydroxy-amine motif of the ligand establishing a conserved hydrogen bond network with the receptor. science.gov The stability and dynamics of this complex can be influenced by the ligand's chemical structure. For instance, photoswitchable azobenzene (B91143) derivatives of clenbuterol have been developed where the ligand can be converted between a partial agonist and a higher-affinity antagonist form upon illumination with specific wavelengths of light, demonstrating the dynamic nature of the ligand-receptor interaction. nih.gov

The binding affinity is a key determinant of a ligand's ability to form a stable complex with its receptor. researchgate.net While clenbuterol binds to both major beta-receptor subtypes, its functional effects are not equal across them, a concept tied to its efficacy at each receptor. nih.govresearchgate.net The dissociation of the ligand from the receptor terminates the initial signal, and the rate of this dissociation can influence the duration of the cellular response.

Clenbuterol(1+) is classified as a selective β2-adrenergic receptor agonist. nih.govmdpi.cominchem.org Its binding to the β2-AR initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. nih.govwikipedia.org While its primary action is agonism at β2-ARs, its interaction with β1-ARs is more complex. Research indicates that clenbuterol acts as a weak partial agonist at β2-adrenoceptors but can exhibit antagonist properties at β1-adrenoceptors in certain experimental models, such as rat brain slices. nih.govresearchgate.net

| Antagonist | Receptor Selectivity | Tissue/Model | Measured Affinity (vs. Clenbuterol) | Reference |

| ICI-118,551 | β2-selective | Guinea-pig atria | pA₂ = 9.47; KB = 0.34 nM | drugbank.com |

| Atenolol | β1-selective | Guinea-pig atria | pA₂ = 7.59 | drugbank.com |

| ICI-118,551 | β2-selective | Rat cerebellum | Potently antagonized cAMP accumulation | nih.gov |

| ICI 89,406 | β1-selective | Rat cerebellum | Weakly antagonized cAMP accumulation | nih.gov |

| CGP 20712A | β1-selective | Rat ventricular myocytes | Did not inhibit negative inotropic effect | nih.gov |

Table 1: Affinity of Selective Adrenergic Antagonists in the Presence of Clenbuterol(1+). This table summarizes the measured affinities (pA₂ or KB values) or observed antagonistic effects of various selective β1 and β2 antagonists against clenbuterol-induced responses in different experimental models.

Ligand-Receptor Complex Formation and Dissociation in Experimental Systems

Post-Receptor Signal Transduction Pathways

Following the binding of Clenbuterol(1+) to the β2-adrenergic receptor, a series of intracellular events are triggered, propagating the signal from the cell membrane to downstream effectors. These pathways ultimately orchestrate the cellular responses attributed to the compound.

The canonical signaling pathway for the β2-AR involves its coupling to the stimulatory G protein (Gs). ghanascience.gov.gh Upon activation by clenbuterol, the Gs protein stimulates the enzyme adenylyl cyclase. nih.govmdpi.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.govmdpi.comnih.gov

Studies in various tissues have confirmed that clenbuterol administration leads to an increase in intracellular cAMP levels. nih.gov However, its potency in stimulating cAMP synthesis is considered weak compared to other β-agonists like isoproterenol (B85558). nih.govnasa.govscience.gov In embryonic chicken skeletal muscle cells, clenbuterol was found to be approximately 15-fold weaker than isoproterenol in stimulating the rate of cAMP synthesis. nasa.govscience.gov This cAMP-dependent signaling is critical, as it is linked to the prejunctional β-adrenoceptor-mediated enhancement of noradrenaline release in rat atria. nih.gov

The rise in intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA). nih.govmdpi.comcapes.gov.br PKA is a holoenzyme that, upon binding cAMP, releases its active catalytic subunits. These subunits then phosphorylate a variety of downstream protein substrates on serine and threonine residues, altering their activity and function. capes.gov.brtandfonline.com

Activation of the PKA pathway by clenbuterol has been documented in multiple cell types. capes.gov.brtandfonline.combiorxiv.org This activation leads to the phosphorylation of specific PKA substrates. capes.gov.brresearchgate.net For example, PKA activation can lead to the phosphorylation and deacetylation of the transcriptional coactivator PGC-1α and the deacetylation of SIRT1, which are involved in regulating fatty acid oxidation. nih.gov The signaling cascade can also involve the phosphorylation of the cAMP-response element-binding protein (CREB), a transcription factor that regulates the expression of various genes. researchgate.net

In addition to the canonical cAMP/PKA pathway, research has shown that clenbuterol can activate Mitogen-Activated Protein Kinase (MAPK) signaling cascades. nih.gov These pathways are involved in regulating cellular processes such as growth, differentiation, and stress responses.

One study in neonatal rat cardiomyocytes found that clenbuterol administration resulted in a 2.2-fold increase in the levels of phosphorylated p38 MAPK, while no significant changes were observed in other MAPK members like ERK or JNK. nih.govresearchgate.net The activation of p38 MAPK signaling appeared to be at least partially responsible for the observed changes in cardiomyocyte shape and geometry. nih.govresearchgate.net Conversely, other research suggests the involvement of the Extracellular signal-Regulated Kinase (ERK) pathway, particularly in skeletal muscle. nih.govhilarispublisher.com In this context, clenbuterol-induced activation of ERK was found to be greater in fast-twitch muscle fibers compared to slow-twitch fibers, potentially accounting for the fiber type-specific hypertrophic effects. nih.govhilarispublisher.com

| Pathway Component | Tissue/Model | Observation | Reference |

| p38 MAPK | Neonatal rat cardiomyocytes | 2.2-fold increase in phospho-p38 levels | nih.govresearchgate.net |

| ERK, JNK, Akt | Neonatal rat cardiomyocytes | No significant changes observed | nih.govresearchgate.net |

| ERK1/2 | Fast-twitch skeletal muscle | Greater phosphorylation and activation compared to slow-twitch muscle | nih.gov |

Table 2: Clenbuterol(1+) and Mitogen-Activated Protein Kinase (MAPK) Signaling. This table highlights key research findings on the effects of clenbuterol on different components of the MAPK signaling cascade in various cell and tissue models.

Activation of PI3K/Akt/mTOR and Related Pathways

Clenbuterol(1+) engages the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade, a critical pathway in promoting muscle hypertrophy. nih.govresearchgate.net This activation is not solely reliant on the canonical Gs-cAMP-PKA pathway traditionally associated with β2-adrenergic receptors. physiology.orgijbs.com Research suggests a dual coupling mechanism where the β2-adrenergic receptor (β2AR) can also signal through Gi and its βγ subunits to activate PI3K. physiology.org

Upon activation, Akt (also known as Protein Kinase B) phosphorylates and subsequently activates mTOR. nih.govjuniperpublishers.com mTOR, a central regulator of cell growth and protein synthesis, exists in two distinct complexes, mTORC1 and mTORC2. researchgate.net The anabolic effects of Clenbuterol(1+) on muscle are largely mediated through mTORC1, which enhances protein synthesis by phosphorylating downstream targets like S6 kinase 1 (S6K1) and inhibiting the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govphysiology.org The importance of this pathway is underscored by findings that the mTOR inhibitor rapamycin can block the muscle growth and sparing effects of Clenbuterol(1+). nih.govphysiology.org

Furthermore, activated Akt plays a crucial role in suppressing protein degradation. It achieves this by phosphorylating and inhibiting the Forkhead box O (FOXO) family of transcription factors. nih.govtandfonline.com Phosphorylated FOXO proteins are excluded from the nucleus, which prevents the transcription of atrophy-related ubiquitin ligases such as Atrogin-1/MAFbx and Muscle RING-finger protein 1 (MuRF1). tandfonline.com Studies in neonatal chicks have demonstrated that a single injection of Clenbuterol(1+) leads to the phosphorylation of Akt, an increase in cytosolic phospho-FOXO1, and a decrease in nuclear FOXO1, ultimately suppressing the expression of these key atrogenes. tandfonline.com

Recent evidence also points to the involvement of Exchange protein activated by cyclic AMP (Epac1) in mediating Clenbuterol(1+)-induced activation of the Akt/mTOR pathway in fast-twitch muscles. nih.gov This suggests a complex and multifaceted regulation of this critical hypertrophic signaling network by Clenbuterol(1+).

Table 1: Key Proteins in the Clenbuterol(1+)-Activated PI3K/Akt/mTOR Pathway

| Protein | Full Name | Role in Pathway | Effect of Clenbuterol(1+) Activation |

| PI3K | Phosphatidylinositol 3-kinase | Upstream activator of Akt | Activated, potentially via Gβγ subunits |

| Akt | Protein Kinase B | Central kinase, activates mTOR, inhibits FOXO | Phosphorylation and activation increased |

| mTOR | mammalian Target of Rapamycin | Master regulator of protein synthesis | Activated, leading to increased translation |

| S6K1 | S6 Kinase 1 | Downstream of mTOR, promotes translation | Phosphorylation and activation increased |

| 4E-BP1 | Eukaryotic initiation factor 4E-binding protein 1 | Inhibitor of translation initiation | Inhibited, releasing suppression of translation |

| FOXO | Forkhead box O | Transcription factor for atrophy genes | Inhibited via phosphorylation, preventing nuclear entry |

| Atrogin-1 | F-box protein 32 | Muscle-specific ubiquitin ligase | Gene expression suppressed |

| MuRF1 | Muscle RING-finger protein 1 | Muscle-specific ubiquitin ligase | Gene expression suppressed |

| Epac1 | Exchange protein activated by cAMP 1 | cAMP sensor, contributes to Akt activation | Required for full Akt/mTOR pathway activation |

Modulation of Calcium Homeostasis and Calcium-Dependent Signaling Pathways

The influence of Clenbuterol(1+) extends to the intricate regulation of intracellular calcium (Ca2+) homeostasis, particularly within skeletal muscle. However, the effects appear to be complex and dependent on the duration of treatment. Chronic administration of Clenbuterol(1+) has been shown to impair Ca2+ homeostasis in fast-twitch skeletal muscle. nih.govplos.org

In research models using rats treated with Clenbuterol(1+) for 21 days, several key alterations in calcium handling were observed in the extensor digitorum longus (EDL) muscle, a fast-twitch muscle. nih.govplos.org These changes included:

A decrease in the amplitude of global Ca2+ transients. plos.orgwada-ama.org

A marked reduction in the sarcoplasmic reticulum (SR) Ca2+ load. plos.orgwada-ama.org

A decrease in the amplitude and frequency of Ca2+ sparks, which are elementary Ca2+ release events. nih.govplos.org

These findings suggest that prolonged exposure to Clenbuterol(1+) leads to a depletion of SR calcium stores and a dampening of calcium release mechanisms. plos.orgwada-ama.org This contrasts with the effects observed in cardiac muscle, where chronic Clenbuterol(1+) administration has been reported to increase SR Ca2+ content and the amplitude of Ca2+ transients. plos.orgnih.gov

The altered Ca2+ homeostasis in skeletal muscle may be linked to the activation of calcium-dependent signaling pathways. For instance, some studies suggest that β2-agonists can increase the passive release of calcium from the sarcoplasmic reticulum, which in turn could activate Ca2+-related pathways like the calpain system. researchgate.net Indeed, chronic Clenbuterol(1+) treatment has been associated with increased activity of calpains, a family of calcium-dependent proteases. nih.govplos.orgnih.gov This activation of calpains could contribute to the muscle remodeling and functional impairments seen with long-term use. nih.govplos.org

Furthermore, the hypertrophic effects of Clenbuterol(1+) may be partially mediated through β-arrestin 1-dependent augmentation of Ca2+ signaling. duke.edunih.gov Studies have shown that the enhanced contractile force and calcium influx stimulated by Clenbuterol(1+) are blunted in the absence of β-arrestin 1. duke.edunih.gov

Table 2: Effects of Chronic Clenbuterol(1+) on Calcium Homeostasis in Rat Fast-Twitch Muscle

| Parameter | Observation | Implication | Reference |

| Ca2+ Transient Amplitude | Decreased | Reduced Ca2+ release during excitation-contraction coupling | plos.orgwada-ama.org |

| Sarcoplasmic Reticulum (SR) Ca2+ Load | Markedly Reduced | Depletion of intracellular Ca2+ stores | plos.orgwada-ama.org |

| Ca2+ Spark Frequency & Amplitude | Decreased | Impaired elementary Ca2+ release events | nih.govplos.org |

| Calpain Activity | Increased | Activation of calcium-dependent proteolysis | nih.govplos.orgnih.gov |

Role of Beta-Arrestins in Receptor Signaling

Beyond the classical G protein-mediated signaling, β-arrestins have emerged as crucial players in transducing the effects of Clenbuterol(1+) at the β2-adrenergic receptor (β2AR). nih.govpnas.orgua.es β-arrestins are multifunctional proteins traditionally known for their role in G protein-coupled receptor (GPCR) desensitization and internalization. pnas.org However, they also function as independent signal transducers, initiating signaling cascades separate from or in concert with G proteins. pnas.org

Research has identified a critical role for β-arrestin 1 in mediating the anabolic and functional effects of Clenbuterol(1+) in skeletal muscle. nih.govpnas.orgua.es In studies using β-arrestin 1 knockout mice (βarr1KO), the hypertrophic responses and increases in muscle contractility induced by chronic Clenbuterol(1+) administration were significantly blunted or completely abrogated. duke.edunih.govpnas.org This indicates that β-arrestin 1 is an essential signaling molecule for Clenbuterol(1+)-induced muscle growth. nih.govua.es

The mechanism appears to involve β-arrestin 1-dependent enhancement of calcium signaling and the phosphorylation of pro-hypertrophic proteins. duke.edu The ability of Clenbuterol(1+) to enhance contractile force and calcium influx in muscle fibers is lost in the absence of β-arrestin 1. duke.edunih.gov Furthermore, phosphoproteomic analyses of myoblasts have revealed that Clenbuterol(1+)-stimulated phosphorylation of multiple proteins involved in hypertrophy requires the presence of β-arrestin 1. duke.edu

Interestingly, Clenbuterol(1+) has also been shown to induce cell cycle arrest in myoblasts through a β-arrestin 2-dependent pathway. ijbs.com This effect involves the stabilization and nuclear accumulation of the cell cycle inhibitor p27, a mechanism that is independent of the canonical Gs-PKA pathway but requires β-arrestin 2. ijbs.com This suggests that different β-arrestin isoforms may mediate distinct cellular responses to Clenbuterol(1+) stimulation.

This "biased agonism," where a ligand preferentially activates one signaling pathway (e.g., β-arrestin) over another (e.g., G protein), is a key feature of Clenbuterol(1+)'s action and has significant implications for understanding its tissue-specific effects. pnas.org

Receptor Regulation and Desensitization Mechanisms in Research Models

Prolonged exposure of the β2-adrenergic receptor (β2AR) to an agonist like Clenbuterol(1+) initiates a series of regulatory processes aimed at preventing overstimulation, collectively known as desensitization. nih.govnih.govoup.com This is a fundamental feedback mechanism that attenuates the cellular response over time despite the continued presence of the agonist. oup.comatsjournals.org Desensitization of the β2AR is a multi-step process that includes receptor uncoupling, phosphorylation, internalization (sequestration), and ultimately, down-regulation. nih.govoup.comatsjournals.org

In various research models, chronic administration of Clenbuterol(1+) has been demonstrated to induce desensitization. For example, in rats, prolonged treatment with Clenbuterol(1+) leads to a decreased relaxant response to β-agonists in the aorta. nih.gov This functional desensitization is accompanied by a marked reduction in the ability of agonists to stimulate cyclic AMP (cAMP) production, a key second messenger in the β2AR pathway. nih.gov Similarly, in horses, 12-day treatment with Clenbuterol(1+) significantly reduced the cAMP response to β-agonist stimulation in lymphocytes. researchgate.net

It is important to note that the extent and mechanisms of desensitization can vary between tissues and species. oup.com For instance, stress-induced desensitization of β2ARs appears to be a significant factor in the reduced efficacy of Clenbuterol(1+) on the hypothalamic-pituitary-adrenal (HPA) axis under social crowding stress conditions in rats. jpp.krakow.pl

Ligand-Induced Receptor Down-regulation

A key component of long-term desensitization is ligand-induced receptor down-regulation, which refers to a net decrease in the total number of receptors in the cell. oup.comatsjournals.org This occurs after chronic or high-dose agonist exposure and is a result of an imbalance between receptor synthesis and degradation, often involving the internalization and subsequent lysosomal degradation of receptors, as well as decreased transcription of the receptor gene. oup.com

Studies have consistently shown that chronic Clenbuterol(1+) administration leads to the down-regulation of β2ARs in various tissues.

In rats fed Clenbuterol(1+), a 50% reduction in β2AR density was observed in skeletal muscle. oup.com

Similarly, prolonged treatment of rats with Clenbuterol(1+) caused a significant decrease in β2-AR mRNA expression in fast-twitch fiber-rich muscles like the extensor digitorum longus (EDL) and plantaris (PLA), but not in the slow-twitch soleus (SOL) muscle. scispace.comresearchgate.net

In horses, treatment with Clenbuterol(1+) for 12 days resulted in a 30-40% decrease in lymphocyte β2AR binding sites. researchgate.net This down-regulation was reversible, with receptor density returning to pre-treatment levels four days after withdrawal of the drug. researchgate.net

This down-regulation attenuates the response to the agonist and is a form of tachyphylaxis, where the effect of the drug diminishes over time. nih.govresearchgate.net Strategies such as intermittent dosing have been explored in research models to circumvent this effect and prolong the agonist response. oup.com

Mechanisms of Receptor Phosphorylation and Internalization

The initial and more rapid phases of β2AR desensitization are driven by receptor phosphorylation and subsequent internalization. atsjournals.orgnih.gov Upon agonist binding, the receptor undergoes a conformational change that facilitates its phosphorylation by two main classes of kinases: G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like protein kinase A (PKA). nih.gov

Phosphorylation of the β2AR, particularly at sites in the third intracellular loop and C-terminal tail, promotes the binding of β-arrestin proteins. pnas.orgnih.gov The binding of β-arrestin sterically hinders the receptor's ability to couple with its Gs protein, effectively "uncoupling" it from downstream adenylyl cyclase activation and cAMP production. atsjournals.org This uncoupling is a primary mechanism of rapid, homologous desensitization. atsjournals.org

Following phosphorylation and β-arrestin binding, the receptor is targeted for internalization into intracellular vesicles, a process that removes it from the cell surface, further contributing to the attenuated response. ijbs.comnih.govnih.gov Clenbuterol(1+) treatment has been shown to enhance the activation and internalization of the β2-AR in C2C12 myoblasts. ijbs.com Once internalized, the receptor can either be dephosphorylated and recycled back to the cell membrane, leading to resensitization, or it can be targeted for degradation in lysosomes, contributing to long-term receptor down-regulation. nih.gov

While Clenbuterol(1+) induces these classical desensitization processes, some studies have noted nuances. For example, one study in rats found that while repeated Clenbuterol(1+) administration led to functional desensitization, it did not result in detectable changes in total β2AR protein or phosphorylation at serines 355/356, a marker for internalization, in the striatum and hippocampus. nih.gov This suggests that functional desensitization can sometimes occur without significant receptor internalization or down-regulation, or that the mechanisms may be highly tissue-specific. nih.gov

Effects on Gene Expression and Transcriptional Regulation in Cellular and Animal Models

Clenbuterol(1+) exerts significant influence over gene expression and transcriptional regulation in various cellular and animal models, particularly in skeletal muscle. nih.govnih.gov These changes underpin its anabolic and phenotypic effects. Global gene expression analyses have identified numerous genes and pathways that are modulated by Clenbuterol(1+) administration. nih.govmdpi.com

In mouse skeletal muscle, Clenbuterol(1+) treatment alters the expression of genes involved in several key biological processes:

Regulators of Transcription and Translation: Clenbuterol(1+) can increase the mRNA abundance of genes involved in the initiation of translation, suggesting that the observed increase in protein synthesis is partly due to a general up-regulation of the translational machinery. nih.gov

Myogenic Differentiation: Changes in the mRNA levels of genes associated with myogenic differentiation suggest that Clenbuterol(1+) may affect the proliferation and differentiation of satellite cells to promote muscle hypertrophy. nih.gov

Signaling Pathways: The expression of genes that mediate cellular signaling is also affected, reflecting the activation of pathways like PI3K/Akt/mTOR. researchgate.netnih.gov

Metabolism: Genes involved in metabolic processes, such as polyamine metabolism, are also differentially expressed. nih.gov

A notable effect of Clenbuterol(1+) is its ability to suppress the expression of key genes involved in muscle atrophy. As mentioned previously, by activating the Akt/FOXO pathway, Clenbuterol(1+) reduces the transcription of the muscle-specific ubiquitin ligases Atrogin-1/MAFbx and MuRF1. physiology.orgtandfonline.com This effect has been observed in both normal muscle and in various atrophy models. physiology.orgtandfonline.com

Furthermore, Clenbuterol(1+) treatment in C2C12 myotubes has been shown to induce the expression of myokines such as Il6, Cxcl1, and Cxcl5. mdpi.com It also rapidly induces acute response genes including Nr4a3, Irs2, and Ppargc1a. mdpi.com In contrast, some studies in mice have shown that Clenbuterol(1+) can decrease the expression of certain stress-responsive transcription factors like Atf4, Atf5, and Ddit3 (also known as CHOP). plos.org

In fetal development, Clenbuterol(1+) administration to pregnant rats was found to upregulate the GATA-2 transcription factor in fetal skeletal muscle, correlating with an increase in muscle fiber size. nih.gov In the central nervous system, Clenbuterol(1+) has been shown to restore the expression of brain-derived neurotrophic factor (BDNF) and insulin-like growth factor 1 (IGF1) in a mouse model of Rett syndrome, highlighting its ability to modulate the expression of crucial growth factors. pnas.org

Table 3: Selected Genes with Altered Expression in Response to Clenbuterol(1+) in Research Models

| Gene/Gene Family | Model System | Direction of Change | Associated Function | Reference |

| Atrogin-1/MAFbx | Rat/Chick Skeletal Muscle | Down-regulated | Protein degradation (ubiquitin ligase) | physiology.orgtandfonline.com |

| MuRF1 | Rat/Chick Skeletal Muscle | Down-regulated | Protein degradation (ubiquitin ligase) | physiology.orgtandfonline.com |

| Ppargc1a (PGC-1α) | C2C12 Myotubes | Up-regulated | Mitochondrial biogenesis, metabolism | mdpi.com |

| Irs2 | C2C12 Myotubes | Up-regulated | Insulin/IGF-1 signaling | mdpi.com |

| Il6, Cxcl1, Cxcl5 | C2C12 Myotubes | Up-regulated | Myokines, inflammation | mdpi.com |

| Atf4, Atf5, Ddit3 | Mouse Skeletal Muscle | Down-regulated | Integrated stress response | plos.org |

| GATA-2 | Rat Fetal Skeletal Muscle | Up-regulated | Hypertrophic transcription factor | nih.gov |

| BDNF | Mouse Brain | Up-regulated (in disease model) | Neurotrophic factor | pnas.org |

| IGF1 | Mouse Brain | Up-regulated (in disease model) | Growth factor | pnas.org |

| ANF | Rat Heart | Up-regulated | Cardiac hypertrophy marker | ahajournals.org |

| β2-AR (Adrb2) | Rat Skeletal Muscle | Down-regulated | Receptor for Clenbuterol(1+) | scispace.comresearchgate.net |

Synthetic Chemistry and Analog Development for Research

Advanced Synthetic Methodologies for Clenbuterol(1+)

The synthesis of Clenbuterol (B1669167), most commonly as its hydrochloride salt, has been well-established since its development in the 1960s. hilarispublisher.com Research methodologies often focus on optimizing yield, purity, and developing novel routes, including chemoenzymatic approaches.

A prevalent synthetic route begins with 4-aminoacetophenone. hilarispublisher.com The key steps in this process are outlined below:

Aromatic Chlorination: The first step involves the electrophilic aromatic substitution of 4-aminoacetophenone. The amino group directs chlorination to the ortho positions (3 and 5), while the acetyl group is a meta-director. This results in the formation of 4-amino-3,5-dichloroacetophenone. hilarispublisher.com

Alpha-Bromination: The resulting dichlorinated ketone undergoes bromination at the alpha-carbon position to yield 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone. hilarispublisher.commdpi.com

Amination: This bromo-ketone intermediate is then reacted with tert-butylamine. The amine displaces the bromine atom to form 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone. hilarispublisher.com

Ketone Reduction: The final key step is the reduction of the ketone group to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation, yielding the clenbuterol base. hilarispublisher.comthomastobin.com

Salt Formation: The clenbuterol base is often converted to its more stable hydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic solvent. hilarispublisher.com

Alternative and advanced methods have been explored to improve this process. Chemoenzymatic synthesis, for instance, utilizes enzymes for specific transformations. An alcohol dehydrogenase from Rhodococcus erythropolis has been used for the asymmetric reduction of the ketone precursor, allowing for the synthesis of enantiopure (R)-clenbuterol precursors. mdpi.com This highlights a move towards stereoselective synthesis to study the effects of individual enantiomers.

| Step | Reaction Type | Starting Material | Key Reagent(s) | Product | Reference |

|---|---|---|---|---|---|

| 1 | Electrophilic Aromatic Substitution | 4-aminoacetophenone | Cl₂ | 4-amino-3,5-dichloroacetophenone | hilarispublisher.com |

| 2 | Alpha-Bromination | 4-amino-3,5-dichloroacetophenone | Br₂ or NBS | 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone | hilarispublisher.commdpi.com |

| 3 | Nucleophilic Substitution (Amination) | 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone | tert-butylamine | 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone | hilarispublisher.com |

| 4 | Reduction | 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone | NaBH₄ | Clenbuterol (base) | hilarispublisher.comthomastobin.com |

| 5 | Salt Formation | Clenbuterol (base) | HCl | Clenbuterol Hydrochloride | hilarispublisher.com |

Design and Synthesis of Clenbuterol(1+) Analogues and Probes for Mechanistic Studies

To investigate the structure-activity relationship (SAR) and the mechanism of action of Clenbuterol(1+), researchers have designed and synthesized a variety of structural analogues and molecular probes. These modifications often target the aromatic ring, the amino group, or the ethanolamine (B43304) side chain.

Photoswitchable Analogues: A notable area of development is the creation of photoswitchable clenbuterol derivatives. By incorporating an azobenzene (B91143) moiety into the clenbuterol structure, scientists have created compounds that can be switched between their trans and cis isomers using specific wavelengths of light. acs.org These "photopharmaceuticals" allow for precise optical control over β2-adrenergic receptor signaling, providing a powerful tool for mechanistic studies. For example, key compound 12b (VUF26034) was developed as part of a library of photoresponsive azobenzene derivatives of clenbuterol, enabling the study of receptor activation with high spatiotemporal resolution. acs.org

Hybrid Analogues: Another strategy involves combining the structural features of clenbuterol with other bronchodilators. Analogues have been synthesized that incorporate the essential structures of both clenbuterol and Rimiterol. ijpsonline.com These hybrid molecules, such as (4-amino-3-chlorophenyl)-2-piperidyl methanol (B129727) hydrochloride, are designed to explore whether combining pharmacophores can lead to improved or novel activity profiles. ijpsonline.com

Ring-Substituted Analogues: Research has also focused on modifying the substituents on the phenyl ring. The dichloro-substitution pattern of clenbuterol is critical for its activity, and creating analogues with different halogen or cyano groups helps to elucidate the electronic and steric requirements for receptor binding and activation. acs.org For instance, a chloro-cyano substituted analogue was synthesized based on earlier reports that such modifications could increase bronchodilatory effects compared to clenbuterol itself. acs.org

| Analogue Type | Example Compound | Design Rationale | Reference |

|---|---|---|---|

| Photoswitchable Probe | Azobenzene derivative 12b (VUF26034) | To enable optical control of β2-adrenergic receptor activity for mechanistic studies. | acs.org |

| Hybrid Analogue | (4-amino-3-chlorophenyl)-2-piperidyl methanol hydrochloride | To combine structural features of Clenbuterol and Rimiterol to investigate potential synergistic effects. | ijpsonline.com |

| Ring-Substituted Analogue | Chloro-cyano clenbuterol (18) | To study the structure-activity relationship by modifying the electronic properties of the aromatic ring. | acs.org |

| Structural Analogue for MIP | Bromoclenbuterol (B195752) | Used as a template to create molecularly imprinted polymers (MIPs) for selective extraction of clenbuterol. | acs.org |

Preparation of Isotopic-Labeled Clenbuterol(1+) for Tracing and Quantification

Isotopically labeled internal standards are essential for the accurate quantification of clenbuterol in complex biological matrices using techniques like mass spectrometry. The synthesis of clenbuterol labeled with stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) has been a key focus of synthetic research.

Deuterium-Labeled Clenbuterol: The most common labeled analogue is D9-clenbuterol, where the nine hydrogen atoms of the tert-butyl group are replaced with deuterium. The synthesis typically involves reacting 4-amino-α-bromo-3,5-dichloroacetophenone with D9-tert-butylamine, followed by reduction of the resulting ketone. google.comgoogle.com Innovations in this synthesis have focused on improving the utilization of the expensive D9-tert-butylamine raw material by using other organic bases, such as N,N-diisopropylethylamine, to provide the necessary alkaline environment for the reaction. google.comgoogle.com This optimization significantly reduces costs and improves the conversion rate of the deuterated starting material. google.com Other deuterated forms, such as D6-clenbuterol, have also been synthesized. researchgate.net

Carbon-13-Labeled Clenbuterol: Singly-labeled ¹³C₁-clenbuterol has been synthesized from acetanilide. researchgate.net A critical step in this pathway is the Friedel–Crafts acylation using ¹³C-labeled acetyl chloride. researchgate.net This methodology provides an alternative labeled standard for use in isotope dilution mass spectrometry (IDMS). The use of a ¹³C₁-labeled standard has been successfully applied to determine clenbuterol concentrations in reference materials. nih.gov

These labeled compounds are indispensable for pharmacokinetic studies and for developing highly sensitive detection methods for doping control and food safety analysis. thomastobin.comnih.gov

| Labeled Compound | Isotope | Labeling Position | Key Labeled Reagent | Primary Application | Reference |

|---|---|---|---|---|---|

| D9-Clenbuterol | Deuterium (²H) | tert-butyl group | D9-tert-butylamine | Internal standard for quantification by mass spectrometry. | google.comgoogle.compharmaffiliates.com |

| ¹³C₁-Clenbuterol | Carbon-13 (¹³C) | Carbonyl carbon | ¹³C-acetyl chloride | Internal standard for isotope dilution mass spectrometry (IDMS). | researchgate.netnih.gov |

| D6-Clenbuterol | Deuterium (²H) | Isopropyl group (in clenproperol (B30792) synthesis) | Deuterium isopropylamine | Internal standard for related β-agonists. | researchgate.net |

Impurity Profiling and Synthesis for Quality Control in Research Reference Materials

The quality, efficacy, and safety of active pharmaceutical ingredients (APIs) and research reference materials are dependent on their purity. Regulatory guidelines necessitate the identification, synthesis, and characterization of impurities present at levels of 0.10% or greater. hilarispublisher.com For clenbuterol, several process-related impurities can arise during synthesis.

Sources of Impurities: Impurities can be unreacted starting materials, intermediates, or by-products from side reactions. hilarispublisher.com

Under-chlorination: Incomplete chlorination of 4-aminoacetophenone can lead to the formation of 4-amino-3-chloroacetophenone. hilarispublisher.com

Over-chlorination: Excessive chlorination can result in haloform reactions. hilarispublisher.com

Bromination Impurities: If the starting material for chlorination contains bromine, or if bromine is present in the reagents, brominated impurities such as bromoclenbuterol (Clenbuterol EP Impurity F) can be formed. hilarispublisher.comsynzeal.com

Unreacted Intermediates: Key intermediates, such as 1-(4-amino-3,5-dichlorophenyl)-2-tert-butylaminoethanone (Clenbuterol Related Compound B), may be carried through to the final product if the reduction step is incomplete. hilarispublisher.compharmaffiliates.com

Synthesis for Reference Standards: To accurately quantify these impurities in a final product, pure reference standards of the impurities themselves are required. Researchers have developed specific synthetic routes for these compounds. For example, the synthesis of bromoclenbuterol has been described, starting from 4-amino-3-chloroacetophenone, which is then brominated and taken through the subsequent amination and reduction steps. hilarispublisher.com The availability of these synthesized impurity standards is crucial for analytical method validation and quality control in the manufacturing of clenbuterol for research and pharmaceutical use. hilarispublisher.com

| Impurity Name/Designation | Chemical Name | Source in Synthesis | Reference |

|---|---|---|---|

| Clenbuterol Impurity D | 4-Aminoacetophenone | Unreacted starting material. | hilarispublisher.compharmaffiliates.com |

| - | 4-Amino-3-chloroacetophenone | Incomplete chlorination of starting material. | hilarispublisher.com |

| Clenbuterol Related Compound B (USP) | 1-(4-amino-3,5-dichlorophenyl)-2-tert-butylaminoethanone | Unreacted intermediate from incomplete ketone reduction. | hilarispublisher.compharmaffiliates.com |

| Clenbuterol Impurity F (EP) | (1RS)-1-(4-Amino-3-bromo-5-chlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanol | Presence of bromine in starting materials or reagents. | hilarispublisher.comsynzeal.compharmaffiliates.com |

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of Clenbuterol(1+), offering high sensitivity and specificity. researchgate.netchromatographyonline.com These methods are often coupled with mass spectrometry for definitive identification and quantification. researchgate.netnih.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are widely used for the determination of Clenbuterol(1+). researchgate.netchromatographyonline.com These techniques separate components of a mixture based on their differential interactions with a stationary phase. nih.gov UHPLC systems, operating at higher pressures with smaller particle columns, offer faster analysis times and improved resolution compared to traditional HPLC. mdpi.com For instance, a UHPLC method has been developed for the rapid analysis of Clenbuterol(1+) in less than three minutes.

In a study validating a method for detecting Clenbuterol(1+) in beef sausages, a UHPLC system was used, achieving a limit of detection (LOD) of 5 pg g⁻¹ and a lower limit of quantification (LLOQ) of 10 pg g⁻¹. nih.gov The method demonstrated good linearity and recovery. nih.gov Another UHPLC-based method for analyzing Clenbuterol(1+) in gelatin and jellies showed a linearity range of 20-1000 pg mL⁻¹, with an LOD of 5 pg g⁻¹ and a limit of quantification (LOQ) of 10 pg g⁻¹. nih.gov

Table 1: Performance of a UHPLC Method for Clenbuterol(1+) Detection in Beef Sausages nih.gov

| Parameter | Value |

| Linearity Range | 20-500 pg ml⁻¹ |

| Limit of Detection (LOD) | 5 pg g⁻¹ |

| Lower Limit of Quantification (LLOQ) | 10 pg g⁻¹ |

| Analyte Recovery | 95.70% to 100.40% |

| Intraday RSD% | 0.99% - 2.10% |

| Interday RSD% | 0.54% - 2.34% |

| Correlation Coefficient (R²) | 0.9998 |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of Clenbuterol(1+). researchgate.netchromatographyonline.com This method often requires a derivatization step to increase the volatility of the analyte before it is introduced into the gas chromatograph. chromatographyonline.comresearchgate.net For example, a common derivatizing agent used for Clenbuterol(1+) is N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). nih.govoup.com

A GC-MS method for analyzing Clenbuterol(1+) in urine utilized Timolol as an internal standard and achieved a minimum detection limit of 0.02 ng/ml with an extraction yield of 94.30%. nih.gov Another study developed a highly sensitive GC-MS method using negative-ion chemical ionization for the determination of Clenbuterol(1+) in bovine plasma and tissues, demonstrating the ability to detect residues at the femtomole level. nih.gov The development of GC-triple quadrupole tandem mass spectrometry (GC-MS-MS) has further enhanced sensitivity, with one study reporting a limit of detection of 0.03 ng/mL in human urine. oup.com

Table 2: Comparison of Detection Limits for Clenbuterol(1+) in Human Urine using Different GC-MS Techniques oup.com

| Technique | Limit of Detection (LOD) |

| GC-MS (SIM mode) | 2 ng/mL |

| GC-HRMS | 0.06 ng/mL |

| GC-MS-MS | 0.03 ng/mL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a primary analytical technique for Clenbuterol(1+) determination due to its high sensitivity, specificity, and shorter analysis time without the need for derivatization. chromatographyonline.comresearchgate.net This method is approved by the World Anti-Doping Agency (WADA) for doping control. chromatographyonline.comresearchgate.net

An improved LC-MS/MS method for human urine utilized new ion transitions (m/z = 277.1→132.0 and 277.1→168.0) for screening, which reduced the number of false-positive results. chromatographyonline.com Another study using an online solid-phase extraction coupled with UHPLC-MS/MS (SPE-UHPLC-MS/MS) for clenbuterol (B1669167) in urine achieved a limit of quantification (LOQ) of 0.1 ng/mL, with high accuracy and precision. mdpi.compreveda.sk LC-MS/MS methods have been successfully applied to various matrices, including hair, animal tissues, and dried blood spots. mdpi.com For instance, a method for quantifying clenbuterol in liver had a detection limit of 0.11 µg kg⁻¹ and a quantification limit of 0.21 µg kg⁻¹. nih.gov

Table 3: Validation Parameters of an SPE-UHPLC-MS/MS Method for Clenbuterol(1+) in Urine mdpi.com

| Parameter | Value |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Linearity (r²) | 0.9999 |

| Precision (RSD) | 1.26% to 8.99% |

| Accuracy | 93.1% to 98.7% |

Clenbuterol(1+) is a chiral compound, existing as two enantiomers, R-(-) and S-(+). Chiral chromatography is employed to separate and quantify these individual enantiomers. One HPLC method utilized a urea-type chiral stationary phase (Chirex 3022 column) to resolve the enantiomers, with the (+)-R enantiomer eluting first. nih.govcapes.gov.br This method achieved a stereochemical separation factor (α) of 1.27 and a resolution factor (Rs) of 4.2. nih.govcapes.gov.br Another HPLC method for enantiomeric separation used a vancomycin (B549263) macrocyclic antibiotic chiral stationary phase (Chirobiotic V), achieving a lower limit of detection of 0.05 µg/mL for each enantiomer. nih.govoup.com More recently, a rapid method using Ultra-Performance Convergence Chromatography (UPC²) has been developed, completing the chiral analysis in under three minutes. An enantiomeric analysis of clenbuterol in beef sausages using UHPLC-MS/MS found a distribution of 59% for R-(-)-Clenbuterol and 41% for S-(+)-Clenbuterol. nih.gov

Table 4: Performance of a Chiral HPLC Method for Clenbuterol(1+) Enantiomers nih.govoup.com

| Parameter | Value |

| Linearity Range | 0.2-20 µg/mL |

| Average Recovery | 98.0% |

| Mean Relative Standard Deviation | 1.5% |

| Lower Limit of Detection (per enantiomer) | 0.05 µg/mL |

| Mean Recovery from Plasma | 91.0-97.0% |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Immunochemical Detection Assays

Immunochemical assays offer a cost-effective and straightforward approach for screening Clenbuterol(1+), although they are generally less specific than chromatographic methods. researchgate.netchromatographyonline.com

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunochemical technique used for the detection of Clenbuterol(1+). researchgate.net These assays are based on the specific binding of an antibody to the target analyte. The development of sensitive ELISAs often involves the production of specific monoclonal or polyclonal antibodies against Clenbuterol(1+). tandfonline.comcapes.gov.brmdpi.com

One study reported the development of a sensitive monoclonal antibody-based ELISA with a high sensitivity (IC50 of 0.3 ng/ml) and a low limit of detection (LOD of 0.1 ng/ml). tandfonline.comcapes.gov.br This assay demonstrated satisfactory recoveries and precision when analyzing spiked chicken and pork samples. tandfonline.comcapes.gov.br Another ELISA developed for swine products showed a sensitivity of 0.4 ng/g and a detection limit of 0.09 ng/g. nih.gov A paper-based microfluidic ELISA has also been developed for the rapid detection of clenbuterol in milk, with a detection limit of 0.2 ppb. nih.gov

Table 5: Performance of a Monoclonal Antibody-Based ELISA for Clenbuterol(1+) in Animal Tissues tandfonline.comcapes.gov.br

| Parameter | Value |

| IC50 | 0.3 ng/ml |

| Limit of Detection (LOD) | 0.1 ng/ml |

| Intra-assay Average Recoveries | 81% - 102% |

| Intra-assay Coefficient of Variations (CVs) | 3% - 12% |

| Inter-assay Average Recoveries | 77% - 95% |

| Inter-assay Coefficient of Variations (CVs) | 5% - 13% |

Electrophoretic Techniques

Electrophoretic methods, particularly capillary electrophoresis, are powerful tools for the analysis of Clenbuterol(1+). nih.gov These techniques offer advantages such as high efficiency, speed, small sample volume requirements, and ease of automation. researchgate.net

Capillary electrophoresis (CE) has been successfully applied for the separation and analysis of Clenbuterol(1+) in various samples, including pharmaceuticals and human urine. researchgate.net In one method, optimized conditions for the simultaneous analysis of clenbuterol and other β-agonists like salbutamol, procaterol, and fenoterol (B1672521) were established using a 10 mmol/L borate (B1201080) buffer at pH 10.0, a separation voltage of 19 kV, and a temperature of 32°C, with detection at 205 nm. researchgate.net This approach allowed for the analysis of all four compounds in approximately one minute without interference from the sample matrix. researchgate.net

CE is also effective for separating the enantiomers of clenbuterol. A method was developed using an uncoated capillary with a phosphate (B84403) buffer (50 mmol/L, pH 3.5) containing 10 mmol/L carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector. nih.gov Optimal separation was achieved at a capillary temperature of 15°C and an applied voltage of 20 kV. nih.gov

Furthermore, a highly sensitive competitive immunoassay based on CE with chemiluminescence (CL) detection has been established for clenbuterol. nih.gov This method involves the competitive reaction between free clenbuterol and horseradish peroxidase (HRP)-labeled clenbuterol for a limited amount of anti-clenbuterol antiserum. nih.gov Under optimal conditions, this technique achieved a detection limit of 1.2 nmol/L and was successfully applied to the analysis of urine samples. nih.gov

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is critical for accurate quantification of Clenbuterol(1+), as it removes interfering substances and concentrates the analyte from complex matrices. nih.gov The most common techniques are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.gov

Solid-phase extraction is a widely used technique for the cleanup and preconcentration of clenbuterol from matrices like plasma, urine, and tissue. nih.govnih.govresearchgate.net Various SPE sorbents have been utilized, including immunoaffinity columns, molecularly imprinted polymers (MIPs), and reversed-phase materials. nih.govresearchgate.netacs.org

Immunoaffinity extraction provides high selectivity by using antibodies specific to clenbuterol. nih.gov In one study, clenbuterol was selectively retained on an immuno-column and then eluted with 50% methanol (B129727) in a phosphate-buffered saline at pH 2. nih.govcapes.gov.br Molecularly imprinted polymers (MIPs) are another tool for selective extraction, demonstrating excellent recognition performance for clenbuterol in samples like pork. researchgate.net A method combining matrix solid-phase dispersion (MSPD) with MISPE was developed for bovine liver, where liver samples were homogenized with C18 sorbent and clenbuterol was eluted onto the MISPE cartridge for selective extraction. acs.org

Online-SPE coupled with ultra-high performance liquid chromatography-tandem mass spectrometry (SPE-UHPLC-MS/MS) offers a highly automated and sensitive approach. A validated method for human urine minimizes manual sample preparation to dilution and the addition of an internal standard. mdpi.com This method demonstrated excellent performance, including high accuracy and precision, and is suitable for routine use in toxicological and anti-doping laboratories. mdpi.com For high-throughput analysis, automatic SPE using 96-well plates has been optimized, with Oasis PRiME HLB plates showing satisfactory recoveries for clenbuterol and other compounds in human urine. researcher.life

Liquid-liquid extraction is a classic and effective method for isolating clenbuterol from aqueous samples. nih.govnih.gov The technique relies on the differential solubility of the analyte in two immiscible liquid phases.

A highly sensitive method for quantifying clenbuterol in human urine involved LLE under basic conditions using tert-butyl methyl ether (TBME). nih.gov This sample preparation step, combined with UHPLC-MS/MS analysis, achieved a very low limit of quantification. nih.gov Another innovative approach utilized a dispersive liquid-liquid microextraction technique. chromatographyonline.com In this method, clenbuterol was extracted from an aqueous sample into a water-immiscible organic solvent, which was then recovered by centrifugation. Subsequently, the analyte was back-extracted from the organic solvent into an aqueous solution within a syringe, making it ready for injection into a liquid chromatography system. chromatographyonline.com

Solid-Phase Extraction (SPE) and Online-SPE

Method Validation Parameters in Analytical Research

Method validation is essential to ensure that an analytical procedure is reliable, accurate, and reproducible for its intended purpose. mdpi.com Key validation parameters include linearity, precision, accuracy, the limit of detection (LOD), and the limit of quantification (LOQ). mdpi.cominnovareacademics.inchalcogen.ro

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. chalcogen.rorsc.org These values are critical for methods designed to detect trace amounts of substances like clenbuterol. nih.gov

Numerous studies have reported the LOD and LOQ for clenbuterol in various matrices using different analytical techniques. For instance, a UV-spectrophotometric method in bulk and pharmaceutical formulations determined the LOD and LOQ to be 3.70 µg/mL and 11.23 µg/mL, respectively. innovareacademics.inresearchgate.net In contrast, highly sensitive methods combining advanced separation and detection technologies, such as LC-MS/MS, achieve significantly lower limits. An online SPE-UHPLC-MS/MS method for human urine reported an LOQ of 0.1 ng/mL. mdpi.com An even lower LOQ of 5 pg/mL (or 0.005 ng/mL) was achieved in human urine using LLE with UHPLC-MS/MS. nih.govresearchgate.net For tissue samples, an HPLC-MS/MS method for clenbuterol enantiomers in edible meat reported an LOD of 0.1 µg/kg and an LOQ of 0.2 µg/kg. rsc.org

The table below summarizes the LOD and LOQ values for Clenbuterol(1+) from various research findings.

| Analytical Technique | Matrix | LOD | LOQ | Reference |

| UV-Spectrophotometry | Bulk/Pharmaceuticals | 3.70 µg/mL | 11.23 µg/mL | innovareacademics.inresearchgate.net |

| HPLC-UV | Bovine Liver | 0.20 ng/g | 0.42 ng/g | jfda-online.com |

| HPLC (Chiral) | Human Plasma | 0.5 µg/mL | 2.5 µg/mL | chalcogen.ro |

| HPLC-MS/MS (Chiral) | Edible Tissue | 0.1 µg/kg | 0.2 µg/kg | rsc.org |

| UHPLC-MS/MS (LLE) | Human Urine | - | 5 pg/mL | nih.gov |

| Online SPE-UHPLC-MS/MS | Human Urine | - | 0.1 ng/mL | mdpi.com |

| Capillary Electrophoresis-CL | Urine | 1.2 nmol/L | 5.0 nmol/L | nih.gov |

| HPLC with UV (MIP-SPE) | Pork | 4.27 µg/L | 14.2 µg/L | researchgate.net |

Assessment of Precision, Accuracy, and Linearity

The validation of analytical methods for Clenbuterol(1+) is essential to ensure reliable and reproducible results. This involves a thorough assessment of precision, accuracy, and linearity.

Precision is typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). thaiscience.info The results are expressed as the relative standard deviation (RSD%). For example, a UHPLC-MS/MS method for Clenbuterol(1+) in urine demonstrated remarkable precision with RSD values ranging from 1.26% to 8.99%. mdpi.com Similarly, a GC-MS method for biofluids and tissues also showed a high level of reproducibility in its precision studies. nih.gov

Accuracy is determined by comparing the measured concentration to the known nominal concentration in spiked samples. mdpi.com It is often expressed as a percentage of recovery. For instance, a UHPLC-MS/MS method achieved high accuracy, with recovery values between 93.1% and 98.7%. mdpi.com Another study using GC-MS reported percentage recoveries ranging from 89% to 101% in plasma and 91% to 95% in urine. nih.gov

Linearity demonstrates the method's ability to produce test results that are directly proportional to the analyte concentration over a specific range. mdpi.com This is typically established by creating a calibration curve with a series of standards. A UHPLC-MS/MS method for Clenbuterol(1+) showed excellent linearity with a coefficient of determination (r²) of 0.9999 over a concentration range of 0.1–50 ng/mL. mdpi.com A GC-MS method also generated linear quantitative response curves for derivatized clenbuterol over a concentration range of 5–200 ng/mL, with correlation coefficients ranging from 0.997 to 1.000. nih.gov

Table 1: Performance Characteristics of a UHPLC-MS/MS Method for Clenbuterol(1+) in Urine

| Parameter | Result |

|---|---|

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Linearity (r²) | 0.9999 |

| Precision (RSD%) | 1.26% to 8.99% |

| Accuracy (Recovery %) | 93.1% to 98.7% |

Data sourced from a study on the analysis of Clenbuterol in urine matrices by UHPLC-MS/MS. mdpi.com

Table 2: Validation Parameters of a GC-MS Method for Clenbuterol(1+)

| Matrix | LOD | LOQ | Recovery (%) | Linearity (r) |

|---|---|---|---|---|

| Plasma | 0.5 ng/mL | 1.5 ng/mL | 89-101% | 0.997-1.000 |

| Urine | 0.2 ng/µL | 0.7 ng/µL | 91-95% | 0.997-1.000 |

Data from a study describing a GC-MS procedure for Clenbuterol identification and quantification. nih.gov

Evaluation of Matrix Effects and Interferences

Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of LC-MS/MS analyses. sigmaaldrich.com These effects are a major consideration in the analysis of Clenbuterol(1+) in complex biological matrices like plasma, urine, and tissue. sigmaaldrich.comnih.govjst.go.jp

The co-extraction of phospholipids (B1166683) from biological samples is a well-documented source of ion suppression in reversed-phase LC-MS applications. sigmaaldrich.com This can be particularly problematic in enantiomeric separations where mobile phases with high organic content are used, leading to the co-elution of phospholipids with the analytes. sigmaaldrich.com Studies have shown that standard protein precipitation methods can result in significant signal suppression for Clenbuterol(1+) due to phospholipid interference. sigmaaldrich.com

To mitigate these effects, various sample preparation techniques are employed. For example, ultra-filtration has been shown to efficiently prevent non-specific binding of matrix components from urine and serum samples. nih.gov Another effective strategy is the use of specialized sample preparation technologies like HybridSPE-PPT, which can remove phospholipid interference and significantly improve the analyte response. sigmaaldrich.com

In some cases, advanced analytical techniques can also help to overcome matrix interferences. For instance, LC-MS/MS/MS has demonstrated high selectivity for the quantitative analysis of Clenbuterol(1+) in pig liver, suppressing the influence of interference peaks that can be problematic in standard LC-MS/MS methods. jst.go.jp

The evaluation of matrix effects is a critical component of method validation. This is often done by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solution. thaiscience.info One study found that matrix effects had a minimal influence on their method, with ion suppression being less than 6%. thaiscience.info

Stability-Indicating Methods for Research Compound Integrity

Stability-indicating methods are analytical procedures that can accurately and selectively quantify a drug substance in the presence of its degradation products, impurities, and excipients. nirmauni.ac.in The development and validation of such methods are crucial for ensuring the integrity and quality of a research compound like Clenbuterol(1+). nih.gov

These methods are developed by subjecting the compound to various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines (Q1A R2). nih.gov These stress conditions typically include acidic, basic, and neutral hydrolysis, oxidation, and exposure to thermal and photolytic stress. nih.govresearchgate.net

For Clenbuterol hydrochloride, a stability-indicating LC-MS/MS method was developed and validated. nih.gov The study found significant degradation under acidic (8.78%) and sunlight (liquid) (9%) conditions, while the compound remained stable under neutral, basic, oxidative, and thermal conditions. nih.gov The degradation products were characterized using LC-MS/MS to understand the degradation pathways. nih.gov Another study found the drug to be labile in alkaline (62.48% degradation) and photolytic (liquid state) (7.67% degradation) conditions, but stable under acidic, peroxide, photolytic (solid state), and thermal conditions. researchgate.net

The development of such methods ensures that the analytical procedure is specific for the intact compound and that the presence of degradation products does not interfere with its quantification. nih.gov This is essential for routine analysis in quality control laboratories. nih.gov

Metabolic Transformations and Pharmacokinetic Modeling in Non Human Systems

In Vitro Metabolic Fate Studies (e.g., Liver Microsomes, Cell Lines)

In vitro studies utilizing liver microsomes and precision-cut liver slices from various animal species have been instrumental in elucidating the metabolic fate of Clenbuterol(1+). These systems allow for the investigation of metabolic pathways in a controlled environment, providing insights into the biotransformation processes that occur in the liver.

In studies involving rat and bovine liver microsomes, N-oxidation of Clenbuterol(1+) at the primary amine was identified as a major metabolic pathway. nih.govnih.gov The primary metabolite formed in these incubations was clenbuterol (B1669167) hydroxylamine (B1172632). nih.govacs.org Trace amounts of 4-nitro-clenbuterol were also detected. nih.gov When [14C]-labeled Clenbuterol(1+) was incubated with rat liver microsomes, approximately 60% of the parent compound was metabolized, with clenbuterol hydroxylamine being the major product. acs.org

Pig liver microsomes also extensively metabolize Clenbuterol(1+), primarily to its hydroxylamine derivative. nih.gov Similarly, studies with liver microsomes from rabbits and rats showed active glucuronidation of Clenbuterol(1+). researchgate.net In contrast, liver microsomes from humans and moose produced only minor amounts of glucuronides. researchgate.net Dog and bovine liver microsomes were also found to be significantly active in the glucuronidation of Clenbuterol(1+). researchgate.net

The use of precision-cut liver slices from rats and cattle has provided further details on Clenbuterol(1+) metabolism. In addition to the metabolites identified in microsomal incubations, liver slices also produced conjugated metabolites. nih.gov For instance, 4-amino-3,5-dichlorohippuric acid was detected when Clenbuterol(1+) was incubated with both bovine and rat liver slices. nih.gov

Cell line studies have also contributed to understanding the effects of Clenbuterol(1+). In C2C12 myotubes, an in vitro model for exercise, Clenbuterol(1+) treatment was shown to induce transcriptional changes, including the upregulation of genes involved in mitogenesis and the PI3K-Akt pathway. mdpi.com

Interactive Table: In Vitro Metabolism of Clenbuterol(1+) in Liver Preparations

| Species | In Vitro System | Major Metabolic Pathway(s) | Key Metabolites Identified | Reference(s) |

| Rat | Liver Microsomes | N-oxidation, Glucuronidation | Clenbuterol hydroxylamine, 4-nitroclenbuterol | nih.govacs.orgresearchgate.net |

| Bovine | Liver Microsomes | N-oxidation, Glucuronidation | Clenbuterol hydroxylamine, 4-nitroclenbuterol, 4-amino-3,5-dichlorobenzoic acid | nih.govresearchgate.net |

| Pig | Liver Microsomes | N-oxidation | Hydroxylamine-derivative | nih.gov |

| Rabbit | Liver Microsomes | Glucuronidation | Glucuronide conjugates | researchgate.net |

| Rat | Liver Slices | N-oxidation, Conjugation | Clenbuterol hydroxylamine, 4-amino-3,5-dichlorohippuric acid | nih.gov |

| Bovine | Liver Slices | N-oxidation, Conjugation | Clenbuterol hydroxylamine, 4-amino-3,5-dichlorohippuric acid | nih.gov |

Identification and Characterization of Primary and Secondary Metabolites

The biotransformation of Clenbuterol(1+) in animal systems is complex, leading to the formation of a variety of primary and secondary metabolites. The identification and characterization of these metabolites have been achieved through various analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

In rats, a significant metabolic route is the N-oxidation of the primary amine, resulting in the formation of (hydroxyamino)clenbuterol [4-(hydroxyamino)-3,5-dichloro-α-[(tert-butylamino)methyl]benzyl alcohol], which is a major urinary metabolite. nih.govacs.org Another N-oxidized metabolite, 4-nitroclenbuterol , has also been detected. nih.govacs.org The formation of clenbuterol hydroxylamine appears to be a more prevalent pathway at higher dosages. acs.orgacs.org

Other identified metabolites in rats include the sulfate (B86663) conjugate of Clenbuterol(1+) on the primary amine and 4-amino-3,5-dichlorohippuric acid . acs.org N-dealkylation at the secondary amine is another metabolic pathway observed in rats. nih.gov

In cattle, the parent compound, Clenbuterol(1+), is the major component found in urine and liver. inchem.org However, metabolites such as 4-amino-3,5-dichlorobenzoic acid and 4-amino-3,5-dichlorohippuric acid have also been identified in bovine urine. inchem.org The metabolite profile in cattle is considered qualitatively similar to that in laboratory animals. fao.orgfao.org

In horses, unchanged Clenbuterol(1+) is a major urinary component. inchem.org Metabolites identified in equine urine include a product formed by hydroxylation of a tertiary methyl group (NA 1141 ) and NAB 821 (R-CHOH-CH₂OH) . fao.org

In pigs, investigations have identified several metabolites in urine, including glucuronide conjugate clenbuterol , N-oxide-clenbuterol , hydroxyl-clenbuterol , methoxyl-clenbuterol , and dehydrated hydroxyl-clenbuterol . researchgate.net

Interactive Table: Primary and Secondary Metabolites of Clenbuterol(1+) in Various Animal Species

| Species | Sample Matrix | Identified Metabolites | Reference(s) |

| Rat | Urine | (Hydroxyamino)clenbuterol, 4-nitroclenbuterol, Sulfate conjugate of Clenbuterol(1+), 4-amino-3,5-dichlorohippuric acid | nih.govacs.orgnih.gov |

| Cattle | Urine, Liver | Unchanged Clenbuterol(1+), 4-amino-3,5-dichlorobenzoic acid, 4-amino-3,5-dichlorohippuric acid | inchem.org |

| Horse | Urine, Liver | Unchanged Clenbuterol(1+), NA 1141, NAB 821 | inchem.orgfao.org |

| Pig | Urine | Glucuronide conjugate clenbuterol, N-oxide-clenbuterol, hydroxyl-clenbuterol, methoxyl-clenbuterol, dehydrated hydroxyl-clenbuterol | researchgate.net |

| Dog | Urine | Various oxidative and conjugated metabolites | inchem.org |

| Rabbit | Urine | Various oxidative and conjugated metabolites | inchem.org |

Enzyme Systems Involved in Clenbuterol(1+) Biotransformation (e.g., N-dealkylation, N-oxidation, sulfate conjugation)

The biotransformation of Clenbuterol(1+) is mediated by several enzyme systems, primarily involving Phase I and Phase II metabolic reactions. researchgate.net These reactions modify the chemical structure of Clenbuterol(1+), generally leading to more polar and easily excretable compounds.

Phase I Reactions:

N-oxidation: This is a major metabolic pathway for Clenbuterol(1+), particularly at the primary arylamine group. nih.govnih.govacs.org This reaction leads to the formation of clenbuterol hydroxylamine and subsequently 4-nitroclenbuterol. nih.govacs.org Studies with pig liver microsomes suggest the involvement of both flavin monooxygenase and cytochrome P450 in the formation of the hydroxylamine derivative, as thermal inactivation and CO complex formation, which selectively inactivate these enzyme systems respectively, both significantly reduced metabolite formation. nih.gov

N-dealkylation: This process occurs at the secondary amine of the Clenbuterol(1+) molecule and has been identified as a metabolic route in rats. nih.gov

Hydroxylation: Hydroxylation on the tert-butyl group has been proposed as a metabolic route in rats and dogs. acs.org

Phase II Reactions:

Sulfate Conjugation: This is a significant conjugation pathway for Clenbuterol(1+). The sulfate conjugate on the primary amine has been identified as a metabolite in rats. acs.orgnih.gov In feces of rats, clenbuterol sulfamate (B1201201) was a major component. nih.gov

Glucuronidation: Conjugation with glucuronic acid is another important Phase II reaction. helsinki.fi Glucuronide conjugates of Clenbuterol(1+) have been identified in pigs. researchgate.net Studies with liver microsomes have shown glucuronidation activity in various species, including rats, rabbits, dogs, and cattle. researchgate.net Uridine diphosphate-glucuronosyltransferases (UGTs) are the enzymes responsible for this reaction. helsinki.fi

The administration of Clenbuterol(1+) to female broilers was found to cause a dose-related decrease in the concentration of cytochrome P-450 and the activities of certain monooxygenases. nih.gov However, the activities of glutathione (B108866) S-transferase, N-acetyltransferase, and uridinediphosphoglucuronyltransferase were not affected. nih.gov

Gender-Related Differences in Metabolism in Animal Models

Evidence from studies on animal models suggests that there are gender-related differences in the metabolism and effects of Clenbuterol(1+).

A study in male and female Wistar rats revealed differences in the excretion and metabolism of [14C]clenbuterol. nih.gov After a single oral dose, female rats excreted a higher percentage of radioactivity in the feces (30%) compared to male rats (20%). nih.gov Furthermore, the study observed gender-related differences in the rates of N-dealkylation of Clenbuterol(1+), a key metabolic pathway. nih.gov

In juvenile lambs, some metabolic parameters showed sex-based differences. mdpi.com For instance, males had higher CO2 production rates and metabolic rates than females. mdpi.com They also exhibited higher blood glucose, pCO2, Na+, and Ca2+ levels, while having lower blood pH and oxyhemoglobin. mdpi.com

Research on the anabolic effects of Clenbuterol(1+) in rats also highlighted significant gender differences. capes.gov.br The anabolic response, in terms of weight gain and muscle weight increase, was more than double in male rats (both entire and castrated) compared to female rats (both entire and ovariectomized). capes.gov.br However, the density of beta 2-adrenoceptors in skeletal muscle was not different between males and females. capes.gov.br It is important to note that the expression of drug-metabolizing enzymes, such as certain cytochrome P450 isoforms, is known to be sexually dimorphic in the livers of rats and mice, which could contribute to the observed gender differences in Clenbuterol(1+) metabolism and effects. mdpi.com

In Silico Prediction of Metabolic Pathways

In silico methods, which utilize computational models and algorithms, are increasingly being used to predict the metabolic fate of xenobiotics, including compounds like Clenbuterol(1+). pensoft.netresearchgate.net These predictive tools can help in identifying potential metabolites and metabolic pathways before or in conjunction with experimental studies. pensoft.net

Knowledge-based systems and machine learning algorithms are common approaches in in silico metabolism prediction. pensoft.net These tools analyze the chemical structure of a compound and, based on known biotransformation rules and data from similar molecules, predict likely sites of metabolism and the resulting metabolites. pensoft.netfrontiersin.org

For a compound like Clenbuterol(1+), which possesses a primary arylamine structure, in silico models would likely predict N-oxidation as a probable metabolic pathway, which aligns with experimental findings. nih.govacs.org Similarly, the presence of hydroxyl and amine groups would suggest susceptibility to Phase II conjugation reactions like glucuronidation and sulfation, which have also been confirmed in vitro and in vivo. acs.orgnih.govresearchgate.nethelsinki.fi

In silico tools can also predict the involvement of specific enzyme superfamilies, such as cytochrome P450 (CYP), in the metabolism of a compound. researchgate.netnih.gov For Clenbuterol(1+), these models could help hypothesize which specific CYP isoforms are responsible for its oxidative metabolism.

While in silico predictions provide valuable initial insights and can guide experimental design, they are not a replacement for in vitro and in vivo studies. pensoft.net The accuracy of these predictions depends on the quality and comprehensiveness of the underlying databases and algorithms. Therefore, experimental validation remains crucial to confirm the computationally predicted metabolic pathways and metabolites of Clenbuterol(1+).

In Vitro and Ex Vivo Pharmacological Investigations

Receptor Binding Assays for Affinity and Selectivity Profiling